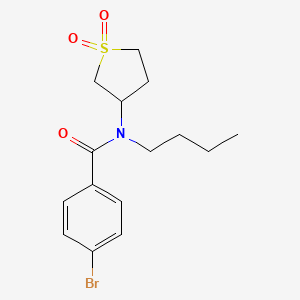

![molecular formula C17H22N4O3S2 B2533215 4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034386-13-3](/img/structure/B2533215.png)

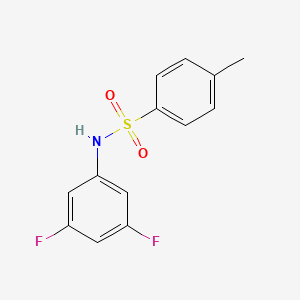

4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide" is a complex molecule that may be related to the field of heterocyclic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their potential applications in pharmacology.

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in the first paper, which describes the use of 2-Methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor for the synthesis of new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines and tetrazolo analogues . Although the specific synthesis of the compound is not described, the methodologies used for synthesizing similar thiazole derivatives could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound suggests the presence of a thiazole ring, a pyrrole moiety, and an azabicyclo[3.2.1]octane scaffold. These features are indicative of a molecule that could interact with biological targets, such as receptors or enzymes. The second paper discusses a compound with an azabicyclo[2.2.2]octane core, which is a structural relative to the azabicyclo[3.2.1]octane in the compound of interest . This suggests that the compound may have similar properties or biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically involve the formation of heterocyclic rings and the introduction of various functional groups. The first paper implies that mesoionic isomers can be formed during the synthesis of tetrazolo analogues . This could be relevant when considering the stability and reactivity of the compound , as different isomers may have different chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features, one could infer that the compound may exhibit significant lipophilicity due to the presence of a methylsulfonyl group and a thiazole ring. The azabicyclo[3.2.1]octane core may confer rigidity to the molecule, potentially affecting its ability to cross biological membranes. The second paper mentions rapid brain penetration and high oral bioavailability for a structurally related compound , which could be indicative of the properties of the compound .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of novel heterocyclic carboxamides, including compounds with structures similar to the one , has been explored for their potential as 5-HT3 (serotonin-3) receptor antagonists. Studies by Kato et al. (1995) on pyrrolo[2,1-c][1,4]benzoxazine-6-carboxamides reveal the importance of structural features like small and lipophilic substituents in retaining high activity against serotonin receptors (Kato et al., 1995).

Antimicrobial and Antifungal Applications

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds similar to our subject of interest, has extended into antimicrobial and antifungal applications. Studies conducted by Sych et al. (2019) demonstrate that certain derivatives exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial agents (Sych et al., 2019).

Photophysical Properties

The exploration of sulfur-containing functional groups on aromatic rings, as seen in the compound of interest, sheds light on their impact on electronic structures and photophysical properties. Murai et al. (2018) investigated 5-amino-2-(4-methylsulfanylphenyl)thiazoles, revealing how oxidation and the presence of sulfur-containing groups influence the luminescent properties of thiazoles. This research suggests applications in sensing, material sciences, and biomolecular sciences due to their fluorescent properties (Murai et al., 2018).

properties

IUPAC Name |

4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-11-15(25-17(18-11)20-7-3-4-8-20)16(22)19-12-9-13-5-6-14(10-12)21(13)26(2,23)24/h3-4,7-8,12-14H,5-6,9-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXFUWLMNHYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)

![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)

![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)

![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)

![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)